molecular formula C21H19N3O2S B1662975 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 10179-57-4

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Numéro de catalogue B1662975
Numéro CAS: 10179-57-4
Poids moléculaire: 377.5 g/mol
Clé InChI: OPPCVEVPKHRJNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin .

Applications De Recherche Scientifique

Synthesis and Bioactivity

A study focused on the synthesis and evaluation of compounds similar to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, revealing their potential in inhibiting carbonic anhydrase (CA) and showing cytotoxic effects. These compounds demonstrated significant selectivity and potency in tumor selectivity and carbonic anhydrase inhibition, making them promising candidates for the development of novel anticancer agents (Gul et al., 2016).

Anticancer Potential

Another research synthesized a variant of this compound and investigated its potential as an anti-breast cancer agent. The study involved molecular docking and dynamic studies, indicating that the synthesizedcompound had binding energy similar to doxorubicin, a known anticancer drug. This suggests its potential development as an anti-breast cancer agent (Putri et al., 2021).

Molecular Docking Studies

A study focused on the molecular docking of a similar compound, revealing its binding energy and spatial arrangement, which were found to be similar to doxorubicin. This supports its potential use in anti-breast cancer therapy, showing promise for further development (Putri et al., 2021).

Enzyme Inhibition

Research on variants of this compound showed significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This indicates their potential as lead compounds for detailed studies on carbonic anhydrase inhibition, which is vital for various physiological functions (Gul et al., 2016).

Multi-Target Inhibitor Potential

A novel series of compounds, structurally related to this compound, showed significant inhibitory profile against human carbonic anhydrase I and II and acetylcholinesterase enzymes. This suggests their potential as multi-target agents in therapeutic applications (Yamali et al., 2020).

Antimicrobial Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. These studies have shown that these compounds exhibit notable efficacy against various bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Chundawat et al., 2016).

Antitumor Evaluation

Further studies have explored the antitumor activities of related compounds, revealing promising broad-spectrum antitumor activity against several cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, particularly due to their growth inhibitory and cytotoxic potentials (Rostom, 2006).

Analyse Biochimique

Biochemical Properties

MLS-573151 interacts with the enzyme Cdc42, a member of the Rho family of GTPases . It acts by blocking the binding of GTP to Cdc42, thereby inhibiting its activity . This interaction affects various biochemical reactions, as Cdc42 plays a crucial role in processes such as cell polarity, cell cycle progression, and signal transduction .

Cellular Effects

The effects of MLS-573151 on cells are largely due to its inhibition of Cdc42. For instance, it has been shown to dramatically reduce the capacity for hemocyte phagocytosis in granulocytes, confirming the important role of Cdc42 in regulating granulocyte function . Additionally, MLS-573151 has been found to regulate the Pak1/JNK/c-Jun signaling pathway .

Molecular Mechanism

MLS-573151 exerts its effects at the molecular level by blocking the binding of GTP to Cdc42 . This inhibition of Cdc42 activity impacts various downstream events. For example, it has been shown to impair CatSper activity, a process that is crucial for sperm fertilization . Furthermore, MLS-573151 is essential for CatSper function by modulating cAMP production by soluble adenylate cyclase (sAC), providing a new regulatory mechanism for the stimulation of CatSper by the cAMP-dependent pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, MLS-573151 has been used to study the effects of Cdc42 inhibition over time. For instance, in a study involving mouse sperm, samples were incubated with MLS-573151 for 90 minutes under capacitating conditions . The results showed significant changes in the activity of Cdc42 and its downstream processes over this period .

Dosage Effects in Animal Models

For example, in a study involving mouse cardiac fibroblasts, a concentration of 20 µM MLS-573151 was used .

Metabolic Pathways

MLS-573151, as a Cdc42 inhibitor, is involved in the regulation of various metabolic pathways. Cdc42 itself is known to regulate diverse signal transduction pathways . Specific metabolic pathways involving MLS-573151 were not identified in the search results.

Subcellular Localization

In terms of subcellular localization, one study found that Cdc42, the target of MLS-573151, is localized in the CatSper signaling complex in the principal piece of sperm cells . This localization is disrupted in CatSper1-null sperm, indicating the importance of Cdc42 in this context . Specific information on the subcellular localization of MLS-573151 itself was not found in the search results.

Propriétés

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPCVEVPKHRJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 3
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 4
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 5
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 6
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.